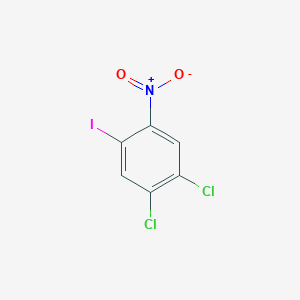

1,2-Dichloro-4-iodo-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dichloro-4-iodo-5-nitrobenzene is an organic compound. It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry . The compound is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the nitration of 1,2-dichlorobenzene, which can be controlled at around 0°C or slightly above room temperature . Another method involves the chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis

The molecular structure of this compound is C6H3Cl2NO2 . The compound has a molar mass of 192.01 . The structure is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .Chemical Reactions Analysis

The chemical reactions of this compound involve the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine, which occurs readily in ethanol solution at room temperature .Physical And Chemical Properties Analysis

This compound appears as colorless-to-tan needle-like crystals . It has a density of 1.56 g/cm³ at 15°C . The compound has a boiling point of 255°C and a melting point between 39-41°C . It is insoluble in water .科学的研究の応用

Structural and Computational Analysis

Studies on nitrobenzene derivatives, including those with halogens like chlorine and iodine, focus on the intermolecular interactions and energies in their crystalline structures. These interactions are crucial for understanding the molecular packing and potential applications in material science. For example, the analysis of halogenated nitrobenzenes reveals significant interactions such as π-stacked, halogen...O(nitro), and C-H...O(nitro) contacts, which contribute to the cohesive attraction between molecules in the structures (Bosch, Bowling, & Speetzen, 2022).

Synthesis and Catalytic Applications

Research on the synthesis of chloro-nitrobenzene compounds provides insights into the optimization of reaction conditions for improved yield and efficiency. These methods are relevant for producing halogenated nitrobenzene derivatives, indicating potential pathways for synthesizing 1,2-Dichloro-4-iodo-5-nitrobenzene and its applications in chemical manufacturing and as intermediates in organic synthesis (Hui-ping, 2005).

Vibrational Spectroscopy and Molecular Studies

Vibrational spectroscopy studies, including FTIR and Raman spectroscopy, on dichloro-nitrobenzene compounds offer insights into their molecular structure, vibrational modes, and electronic properties. These studies are essential for understanding the chemical behavior and potential applications of this compound in materials science and molecular engineering. The computational and experimental analyses provide data on the HOMO-LUMO gap, chemical shifts, and hyperpolarizability, which are critical for exploring the compound's utility in electronic and optical materials (Krishnakumar, Barathi, & Mathammal, 2012).

作用機序

The mechanism of action for the reactions of 1,2-Dichloro-4-iodo-5-nitrobenzene involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Safety and Hazards

特性

IUPAC Name |

1,2-dichloro-4-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUAKXBFFAYDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

![2-(2-methyl-1H-imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2501031.png)